molecular formula C23H30N4O4 B2513536 N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049518-71-9

N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No. B2513536
CAS RN: 1049518-71-9
M. Wt: 426.517
InChI Key: HJFBYTPUJIYSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, also known as DPA-714, is a selective ligand for imaging and studying the translocator protein (TSPO) in the central nervous system (CNS). TSPO is a mitochondrial protein expressed in glial cells and is involved in various biological processes such as apoptosis, inflammation, and steroidogenesis. DPA-714 has gained significant attention in the scientific community due to its potential applications in the diagnosis and treatment of neurological disorders.

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

A novel synthetic approach has been developed for the synthesis of di- and mono-oxalamides, demonstrating the potential for creating compounds with specific chemical structures like N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide. This methodology involves a one-pot synthetic process via the classical Meinwald rearrangement, offering an operationally simple and high-yielding route for both anthranilic acid derivatives and oxalamides, indicating its relevance in the synthesis of complex molecules for scientific research applications (Mamedov et al., 2016).

Pharmacological Evaluation and Bioactivity

The study of 2,4-dimethoxyphenylsemicarbazones, including compounds structurally related to N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, has revealed significant anticonvulsant activity across various seizure models in mice. This suggests potential for these compounds in the development of new treatments for epilepsy and other seizure-related disorders (Thirumurugan et al., 2006).

Anticonvulsant Activity of Hybrid Compounds

Research on hybrid molecules combining the chemical fragments of well-known antiepileptic drugs with structures akin to N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has demonstrated broad spectra of activity across preclinical seizure models. This includes the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, indicating these compounds' potential as novel anticonvulsant agents (Kamiński et al., 2015).

Neuropharmacological Implications

The exploration of N-arylpiperazine-1-carboxamide derivatives reveals their role as potent androgen receptor (AR) antagonists, with implications for the treatment of conditions like prostate cancer. This underscores the utility of compounds structurally related to N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide in the development of new therapeutic agents targeting the AR pathway (Kinoyama et al., 2005).

properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-30-19-9-10-21(31-2)20(17-19)25-23(29)22(28)24-11-6-12-26-13-15-27(16-14-26)18-7-4-3-5-8-18/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFBYTPUJIYSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-dimethoxyphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

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